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Cyclohexanaminephenylcarbamate

Cat. No.: B13148340
CAS No.: 113395-47-4
M. Wt: 236.31 g/mol
InChI Key: MRHXKMVEOFQNOG-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry Research

Cyclohexanaminephenylcarbamate is a member of the carbamate family of organic compounds. Carbamates are formally derivatives of the unstable carbamic acid (NH₂COOH) and are characterized by the presence of a central carbamate ester group (-O-CO-NH-). researchgate.netnih.gov This functional group is often described as an "amide-ester" hybrid, a structure that imparts considerable chemical stability. nih.govnih.gov

The carbamate motif is a cornerstone in various scientific and industrial fields. In medicinal chemistry, it is a key structural element in numerous approved drugs and prodrugs, valued for its stability and ability to permeate cell membranes. researchgate.netnih.govacs.org Carbamates are also widely utilized as peptide bond surrogates in drug design. acs.org Beyond pharmaceuticals, this chemical class is integral to the agricultural sector as pesticides, fungicides, and herbicides, and serves important functions in the polymer and paint industries. nih.govacs.org Furthermore, carbamates are indispensable in synthetic organic chemistry, where they are commonly employed as protecting groups for amines. nih.gov

Historical Overview of Relevant Chemical Class Investigations

The history of carbamates began not in a laboratory, but with the 19th-century observation of the Calabar bean's use in West Africa. nih.govmhmedical.com In 1864, the active alkaloid component, a methyl carbamate ester named physostigmine, was isolated. nih.gov This natural compound was initially used medicinally to treat glaucoma. nih.govmhmedical.com

The systematic synthesis of carbamates began in the 1930s, leading to their development as fungicides. mhmedical.com The field expanded significantly with the registration of the insecticide carbaryl (B1668338) in 1953, marking the advent of the first major synthetic carbamate pesticide. mhmedical.com Over the decades, a diverse array of synthetic methodologies has been developed to produce carbamates. These include classical name reactions like the Hofmann and Curtius rearrangements, which proceed through an isocyanate intermediate. acs.orgscielo.br Other common methods involve the use of reagents such as phosgene (B1210022), isocyanates, or, more recently, greener alternatives like carbon dioxide. acs.orgresearchgate.net

Current Research Landscape and Gaps for this compound

While the broader classes of phenyl carbamates and cyclohexyl carbamates are subjects of active investigation, dedicated research focusing specifically on cyclohexyl N-phenylcarbamate is notably sparse. The compound is cataloged in chemical databases and occasionally mentioned in broader patents or synthetic studies, but it is not typically the primary subject of investigation. nih.govthegoodscentscompany.comgoogle.comjst.go.jp For instance, its synthesis from cellulose (B213188) and cyclohexyl isocyanate has been explored in the context of polymer modification. jst.go.jp

The current research on structurally related carbamates is vibrant and diverse, targeting a range of applications:

Neurodegenerative Diseases: Many carbamate derivatives are designed and tested as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the treatment of Alzheimer's disease. researchgate.netresearchgate.netnih.gov

Antimicrobial and Antiparasitic Agents: Researchers have explored phenyl carbamate derivatives as potential inhibitors of bacterial cell-wall biosynthesis and as agents against parasites like Giardia intestinalis. nih.govnih.gov Novel N-aryl carbamates have also shown promise as antifungal agents for agricultural applications. mdpi.com

Materials Science: Carbamate derivatives of sugars have been synthesized to act as low molecular weight gelators, forming stimuli-responsive gels with potential applications in drug delivery and materials science. rsc.org

The primary research gap is the lack of a focused examination of this compound's specific properties. There is a dearth of published data on its biological activity profile, detailed reaction kinetics, and potential for unique applications. Its physical and chemical properties are documented in databases, but comprehensive studies to explore its potential, for example, as a cholinesterase inhibitor or an antifungal agent, are absent from the current scientific literature.

Interactive Table: Physicochemical Properties of Cyclohexyl N-phenylcarbamate

PropertyValueSource
IUPAC Name cyclohexyl N-phenylcarbamate nih.gov
Molecular Formula C₁₃H₁₇NO₂ nih.gov
Molecular Weight 219.28 g/mol nih.gov
CAS Number 3770-95-4 nih.gov
XLogP3 3.3 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 3 nih.gov

Significance and Academic Relevance of this compound Studies

The academic relevance of investigating this compound lies in its potential to contribute to several areas of chemical science. A focused study of this compound would be significant for advancing fundamental and applied chemistry.

Structure-Activity Relationship (SAR) Studies: As a molecule containing both a bulky, aliphatic cyclohexyl ring and an aromatic phenyl ring, it serves as an interesting model for SAR studies. Detailed investigation could elucidate how this specific combination of substituents influences its chemical stability, reactivity, and biological interactions compared to other carbamates that feature only aliphatic or aromatic groups. wiley.com

Discovery of Novel Bioactivities: Given the wide range of biological activities found in related carbamates—from anticholinesterase to antifungal and antiparasitic properties—a thorough screening of this compound is warranted. researchgate.netnih.govmdpi.com Such research could uncover novel lead compounds for pharmaceutical or agrochemical development.

Advancement of Synthetic Methods: Exploring and optimizing the synthesis of this compound can contribute to the broader goal of developing more efficient, cost-effective, and environmentally benign synthetic routes for carbamates. mdpi.comorganic-chemistry.org Studies on transcarbamoylation reactions, where phenyl carbamate is used as a reagent to synthesize other carbamates, highlight the ongoing academic interest in this area of reaction chemistry. organic-chemistry.org

Potential in Materials Science: The demonstrated ability of other carbamate derivatives to form functional materials, such as stimuli-responsive gels, suggests that this compound could possess similar properties. rsc.org Research into its self-assembly and material-forming capabilities could open new avenues in biomaterials or chemical sensing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B13148340 Cyclohexanaminephenylcarbamate CAS No. 113395-47-4

Properties

CAS No.

113395-47-4

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

cyclohexanamine;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,8H,(H,9,10);6H,1-5,7H2

InChI Key

MRHXKMVEOFQNOG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Cyclohexanaminephenylcarbamate

Established Synthetic Pathways to Cyclohexanaminephenylcarbamate

Traditional methods for carbamate (B1207046) synthesis provide reliable and well-documented routes to this compound. These pathways are foundational in organic synthesis and are characterized by their straightforward reaction mechanisms.

The most direct and widely utilized method for synthesizing N-substituted carbamates is the condensation reaction between an amine and an isocyanate. In the context of this compound, this involves the reaction of cyclohexylamine (B46788) with phenyl isocyanate.

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of cyclohexylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable carbamate product. This reaction is typically exothermic and often proceeds to completion with high yields without the need for a catalyst. The process is generally conducted in aprotic solvents to prevent side reactions with the highly reactive isocyanate.

Reaction Scheme: Cyclohexylamine + Phenyl Isocyanate → this compound

Beyond the direct condensation approach, several other strategies have been developed for carbamate synthesis, primarily to avoid the handling of toxic isocyanates or phosgene (B1210022). nih.govresearchgate.net These methods offer greater flexibility and can be adapted for the synthesis of this compound.

From Chloroformates: An alternative route involves the reaction of cyclohexylamine with phenyl chloroformate. In this method, the amine displaces the chloride from the chloroformate, forming the carbamate and a molecule of hydrochloric acid, which is typically neutralized by adding a base to the reaction mixture.

From Carbon Dioxide: Environmentally benign methods utilizing carbon dioxide as a C1 source have gained prominence. nih.gov One such approach is a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.org For this compound, this would involve the reaction of cyclohexylamine and CO2 to form a carbamic acid salt, which is then reacted with a phenylating agent.

Rearrangement Reactions: Classic name reactions like the Curtius, Hofmann, and Lossen rearrangements can be employed to generate an isocyanate intermediate in situ. nih.govresearchgate.net For instance, a Curtius rearrangement of a suitable acyl azide (B81097) would produce an isocyanate that can be trapped by an amine or alcohol to form the desired carbamate. researchgate.net

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for carbamate synthesis. These techniques focus on catalysis, stereochemical control, and process optimization.

Catalysis offers a pathway to milder reaction conditions, improved yields, and enhanced selectivity. Various metal-based and organocatalytic systems have been applied to carbamate synthesis.

Transition Metal Catalysis: Palladium and copper catalysts are effective in promoting carbamate formation. For example, palladium-catalyzed carbonylation can assemble aryl halides, carbon monoxide, and amines into carbamates. nih.gov Similarly, copper-catalyzed cross-coupling reactions have been developed for this purpose. organic-chemistry.org

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including carbamate synthesis. semanticscholar.org They can activate substrates and facilitate bond formation under mild conditions.

Below is a table summarizing representative catalytic systems applicable to carbamate synthesis.

Catalyst SystemSubstratesReaction TypeKey Advantages
PdCl₂/Ligand Aryl Azide, CO, AlcoholCarbonylative CouplingMild conditions, avoids toxic phosgene. nih.gov
Cu(OTf)₂/Ligand Amine, CarbazateCross-CouplingUtilizes readily available starting materials. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Aldehyde, AmineBenzoin-type reactionMetal-free, highly efficient. semanticscholar.org
Group VIII Metals Nitroaromatic, COReductive CarbonylationUses inexpensive nitro compounds as starting materials. researchgate.net

When the cyclohexyl moiety or other parts of the molecule contain stereocenters, controlling the stereochemical outcome of the synthesis becomes crucial. Stereoselective synthesis aims to produce a specific stereoisomer of the target molecule.

For this compound itself, which is achiral, this is not directly applicable. However, if a chiral derivative were the target (e.g., using a substituted, chiral cyclohexylamine), enantioselective methods would be paramount. Such approaches typically involve one of two strategies:

Substrate-Controlled Synthesis: Starting with an enantiomerically pure precursor, such as (1R,2R)-cyclohexanediamine, ensures that the chirality is transferred to the final product.

Catalyst-Controlled Synthesis: Employing a chiral catalyst can induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. Transition-metal-catalyzed reactions are particularly well-suited for this, where chiral ligands coordinate to the metal center and direct the stereochemical course of the reaction. nih.gov

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous intermediates like isocyanates. beilstein-journals.orgnih.gov

In a flow synthesis of this compound, solutions of cyclohexylamine and phenyl isocyanate would be continuously pumped and mixed in a microreactor or a heated coil. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time. The key benefits include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling toxic reagents and managing exothermic events.

Improved Efficiency: Rapid heat and mass transfer lead to faster reaction times and higher yields. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

The following table compares batch and flow processing for a typical amine-isocyanate condensation.

ParameterBatch ProcessingFlow Processing
Safety Higher risk with large volumes of reagents and exotherms.Inherently safer due to small reactor volumes. acs.org
Heat Transfer Limited by surface-area-to-volume ratio.Excellent, allowing precise temperature control. acs.org
Mixing Can be inefficient, leading to local concentration gradients.Rapid and efficient mixing.
Reaction Time Typically longer (minutes to hours).Significantly shorter (seconds to minutes). beilstein-journals.org
Scalability Complex, often requires re-optimization.Straightforward by extending run time.

Synthesis of this compound Derivatives and Analogs

The generation of derivatives and analogs of this compound is essential for exploring structure-activity relationships (SAR) and developing compounds with tailored properties. Methodologies focus on systematic structural modifications and the creation of compound libraries for screening.

Structural Modification Strategies

Structural modifications of the parent this compound molecule can be systematically undertaken by altering either the cyclohexanamine moiety or the phenylcarbamate portion. These strategies rely on the availability of diverse starting materials and synthetic routes that accommodate a range of functional groups.

Key modification strategies include:

Variation of the Amine Component: Introducing substituents on the cyclohexyl ring allows for the exploration of steric and electronic effects. Commercially available or synthetically accessible cyclohexanamine derivatives can be used in place of the parent amine.

Variation of the Phenyl Group: Substitution on the aromatic ring of the phenylcarbamate moiety can significantly alter the electronic properties and potential intermolecular interactions of the resulting molecule. This is typically achieved by using substituted phenols or corresponding phenyl chloroformates in the synthesis.

The following table illustrates potential structural modifications by showcasing different combinations of reactants.

Amine ReactantPhenyl Group ReactantResulting Derivative
CyclohexanaminePhenyl chloroformateThis compound
4-MethylcyclohexanaminePhenyl chloroformate4-Methylcyclohexyl(phenyl)carbamate
Cyclohexanamine4-Chlorophenyl chloroformateCyclohexyl(4-chlorophenyl)carbamate
4-Hydroxycyclohexanamine4-Methoxyphenyl chloroformate4-Hydroxycyclohexyl(4-methoxyphenyl)carbamate

Library Synthesis and Diversification Techniques

To efficiently generate a large number of analogs for screening purposes, combinatorial and parallel synthesis techniques are employed. These methods are well-suited for the synthesis of carbamate libraries. acs.org

Solid-Phase Synthesis: A powerful technique for library generation involves immobilizing one of the reactants on a solid support, such as a Merrifield resin. nih.gov A potential solid-phase route to a library of this compound derivatives could involve:

Anchoring a series of substituted phenols to the solid support.

Activation of the resin-bound phenol (B47542), for example, by reaction with phosgene or a phosgene equivalent to form a solid-supported chloroformate.

Distribution of the activated resin into an array of reaction vessels (e.g., a 96-well plate).

Addition of a diverse set of substituted cyclohexanamines to each vessel.

Reaction completion, followed by washing to remove excess reagents.

Cleavage of the final carbamate products from the solid support.

This approach facilitates purification as byproducts and excess reagents are simply washed away, and it is amenable to automation for high-throughput synthesis. acs.orgnih.gov

Solution-Phase Parallel Synthesis: Alternatively, libraries can be generated in the solution phase using multi-well plates. In this approach, arrays of starting materials (e.g., a grid of various substituted phenyl chloroformates and another grid of substituted cyclohexanamines) are reacted in a systematic manner to produce a library of distinct products in each well. Purification can be streamlined using techniques like liquid-liquid extraction or solid-phase extraction cartridges.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. researchgate.net

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comskpharmteco.com

Greener Alternatives: More atom-economical methods focus on addition-type reactions that incorporate all or most of the reactant atoms into the final product. buecher.dejk-sci.com

Use of Carbon Dioxide (CO₂): A highly attractive green approach utilizes CO₂ as a renewable and non-toxic C1 source. nih.govresearchgate.net The direct, catalyzed reaction of cyclohexanamine, phenol, and CO₂ could theoretically produce this compound with water as the only byproduct, representing a significant improvement in atom economy. rsc.org

Transcarbamoylation: Using reagents like urea (B33335) or methyl carbamate as the carbonyl donor in a catalyzed reaction with cyclohexanamine and phenol can also offer a more atom-economical route compared to chloroformate-based methods. rsc.orgorganic-chemistry.org

The following table compares a traditional and a green synthetic route in terms of atom economy.

Synthetic RouteReactantsDesired ProductByproductsAtom Economy Impact
Traditional Cyclohexanamine + Phenyl chloroformateThis compoundHCl (and resulting salt after neutralization)Low; significant portion of reactant mass is converted to waste.
Green (CO₂-based) Cyclohexanamine + Phenol + CO₂This compoundH₂OHigh; maximizes the incorporation of reactant atoms into the product. nih.govrsc.org

Solvent Selection and Alternative Reaction Media

The choice of solvent has a major impact on the environmental profile of a synthetic process. Traditional carbamate syntheses may use solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.orggoogle.com Green chemistry encourages the use of safer, more environmentally benign alternatives.

Benign Solvents: The replacement of hazardous solvents with greener options is a key goal. Bio-renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been shown to be effective in some carbamate syntheses. uantwerpen.be

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) can serve as both a reactant and a reaction medium, eliminating the need for traditional organic solvents and simplifying product isolation. nih.govacs.org

Deep Eutectic Solvents (DESs): These ionic liquid analogs are often biodegradable and can be effective media for CO₂-based carbamate synthesis. nih.govacs.org

Solvent-Free Conditions: When feasible, conducting reactions without any solvent ("neat" conditions) is an ideal green approach, particularly if the reactants are liquids. uantwerpen.be This completely eliminates solvent-related waste and energy costs for removal.

Energy Efficiency in Synthetic Protocols

Reducing the energy consumption of chemical processes is crucial for both environmental and economic sustainability. nih.gov

Catalysis: The development of highly active catalysts is central to improving energy efficiency. Catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing the energy input required. nih.gov For example, various metal-based (e.g., zinc, titanium) and organocatalysts have been developed for carbamate synthesis under mild conditions. nih.govrsc.org Applying these catalytic systems to the synthesis of this compound would be a primary strategy for enhancing energy efficiency.

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing can offer superior heat transfer and process control. nih.gov This often allows for reactions to be run more efficiently and safely, reducing energy consumption per unit of product, especially at a larger scale.

Reaction Mechanisms and Kinetic Studies of Cyclohexanaminephenylcarbamate

Fundamental Reactivity Patterns of the Carbamate (B1207046) Moiety

The carbamate moiety can react through both nucleophilic and electrophilic pathways. The nitrogen atom, possessing a lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. researchgate.net The reactivity is comparable to that of amides and esters. nih.gov However, the additional oxygen atom in the carbamate structure makes the carbonyl carbon more electrophilic than in amides. nih.gov This enhanced electrophilicity allows carbamates to react with nucleophiles under conditions where amides would be unreactive.

Carbamates are generally more reactive than amides but less reactive than acid chlorides or anhydrides. noaa.gov Their reactions are often influenced by the nature of the substituents on the nitrogen and oxygen atoms. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its electrophilicity.

The hydrolysis of carbamates is a critical degradation pathway, particularly for those used as pesticides and pharmaceuticals. frontiersin.orgnih.gov This process typically involves the cleavage of the ester or amide linkage. frontiersin.org The hydrolysis can be catalyzed by acids, bases, or enzymes. nih.govacs.org

Under basic conditions, hydrolysis often proceeds through a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. This is followed by the departure of the alcohol or amine moiety. The stability of the leaving group plays a significant role in the rate of hydrolysis.

Enzymatic degradation of carbamates is a key process in their environmental fate and metabolism. frontiersin.org Carboxyl ester hydrolases are a class of enzymes that can catalyze the hydrolysis of the carbamate ester linkage. nih.gov The initial step in the microbial degradation of many carbamate pesticides is this enzymatic hydrolysis. frontiersin.orgnih.gov

Detailed Mechanistic Elucidation of Cyclohexanaminephenylcarbamate Reactions

A deeper understanding of the reaction mechanisms of this compound can be achieved through a combination of advanced analytical techniques and theoretical studies. These methods allow for the identification of transient intermediates and the quantification of electronic and steric effects.

Modern spectroscopic techniques are invaluable for detecting and characterizing short-lived reaction intermediates. nih.gov Techniques such as time-resolved infrared (TRIR) and Raman spectroscopy can provide structural information about transient species, helping to elucidate reaction pathways. mdpi.comresearchgate.net For instance, in the study of carbamate formation from CO2 and amines, in situ NMR spectroscopy has been used to observe reaction intermediates and understand the role of catalysts. rsc.org Mass spectrometry is another powerful tool for identifying reactive intermediates in both metal-catalyzed and organocatalytic reactions. nih.gov

Table 1: Spectroscopic Techniques for Monitoring Carbamate Reactions

Spectroscopic Technique Information Obtained Reference
Time-Resolved Infrared (TRIR) Structural information of short-lived intermediates. researchgate.net
Raman Spectroscopy Vibrational modes of key functional groups. mdpi.com
Nuclear Magnetic Resonance (NMR) In situ observation of reaction progress and intermediates. rsc.org

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can follow the labeled atom's position in the products. wikipedia.org

Carbon-13 isotope effects have been used to study reactions involving carbamates, providing insights into the transition state structure and the mechanism of bond cleavage. nih.gov For example, the kinetic ¹³C isotope effect on the decomposition of carbamoyl phosphate revealed details about the mechanism of its breakdown. nih.gov Isotopic labeling with ¹¹C, ¹³C, and ¹⁴C has also been employed in the synthesis of labeled carbamates to study their metabolic pathways and in drug development. unipi.itrsc.org

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of organic compounds. wikipedia.orgsciepub.com These analyses are particularly useful for understanding how electronic and steric effects influence reaction rates and equilibria.

In the context of carbamates, Hammett plots can be constructed by correlating the logarithm of the reaction rate constants or equilibrium constants with the Hammett substituent constant (σ) for a series of substituted derivatives. wikipedia.org The slope of this plot, the reaction constant (ρ), provides information about the nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, while a negative ρ value suggests it is favored by electron-donating groups. wikipedia.org

Studies on t-butyl N-methyl-N-aryl carbamates have shown a linear free-energy relationship between the rotational barrier of the C-N bond and the electronic stabilization effect of substituents on the aryl ring. nd.edu Electron-donating groups were found to increase the rotational barrier, while electron-withdrawing groups decreased it. nd.edu

Table 2: Common Compound Names

Compound Name
This compound
Carbamoyl phosphate

Catalysis in N-Phenylcyclohexylamine Reactions

Catalysis is essential for the efficient synthesis of N-phenylcyclohexylamine and other N-alkylanilines. Both homogeneous and heterogeneous catalysts are widely employed, often utilizing a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the catalyst dehydrogenates an alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine; finally, the catalyst hydrogenates the imine to yield the alkylated amine tsijournals.com.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. Transition metal complexes based on iridium, ruthenium, and manganese are commonly used for the N-alkylation of anilines researchgate.netnih.gov.

Iridium Complexes: Iridium-NHC (N-Heterocyclic Carbene) complexes are highly effective. Mechanistic studies have shown that these catalysts can operate via the borrowing hydrogen mechanism, with an iridium-hydride species being the active state for hydrogenation acs.orgnih.gov.

Ruthenium Complexes: Ruthenium-based catalysts are also widely employed for N-alkylation reactions, valued for their versatility thieme-connect.com.

Manganese Complexes: As a more earth-abundant and less toxic alternative to noble metals, manganese-based catalysts have emerged for the selective N-alkylation of anilines with alcohols researchgate.net.

These catalysts enable the use of environmentally benign alkylating agents like alcohols, where water is the only byproduct tsijournals.com.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. Their primary advantage is ease of separation from the reaction mixture, allowing for catalyst recycling and use in continuous flow processes thieme-connect.comchimia.ch.

Palladium on Carbon (Pd/C): This is a versatile and widely used heterogeneous catalyst for N-alkylation. It can effectively catalyze the reaction between anilines and primary amines or alcohols, often under microwave heating to accelerate the reaction thieme-connect.com. The catalyst facilitates the oxidation of the alkylating agent to an imine, which then reacts with the aniline thieme-connect.com.

Copper-Chromite: This catalyst has been used for the N-alkylation of aniline with alcohols, operating through the hydrogen auto-transfer mechanism tsijournals.com.

Supported Metal Catalysts: Various metals supported on materials like alumina or silica are used for reductive amination. For instance, a Cu-Cr-La/γ-Al2O3 catalyst was investigated for the synthesis of cyclohexylamine (B46788) from cyclohexanone and ammonia researchgate.net.

The development of robust heterogeneous catalysts is a key area of research, aiming to create more sustainable and industrially viable processes for the production of N-alkylanilines researchgate.net.

Table 3: Examples of Catalysts Used in the Synthesis of N-Alkylanilines
Catalyst TypeCatalyst ExampleTypical ReactionReference
HomogeneousIridium-NHC ComplexN-alkylation of aniline with benzyl alcohol acs.orgnih.gov
HomogeneousManganese-PN³ ComplexN-alkylation of amines with alcohols researchgate.net
HeterogeneousPalladium on Carbon (Pd/C)N-alkylation of aniline with primary amines thieme-connect.com
HeterogeneousCopper-ChromiteN-alkylation of aniline with benzyl alcohol tsijournals.com

Organocatalysis and Biocatalysis for Carbamate Transformations

The transformation of carbamates, including the synthesis and cleavage of the carbamate bond, is a cornerstone of modern organic chemistry. While traditional methods often rely on metal catalysts or harsh reagents, the fields of organocatalysis and biocatalysis have emerged as powerful, sustainable alternatives. These approaches offer high selectivity, mild reaction conditions, and reduced environmental impact. Although specific studies focusing exclusively on this compound are limited in publicly available literature, the principles derived from analogous carbamate systems provide a robust framework for understanding its potential transformations.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of carbamate chemistry, these catalysts typically operate through non-covalent interactions, such as hydrogen bonding, to activate substrates and control stereochemistry.

Synthesis and Cyclization Reactions:

A significant area of organocatalysis in carbamate chemistry involves the synthesis of cyclic carbamates from unsaturated amines and carbon dioxide (CO2), a green and abundant C1 source. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. For instance, a methoxy-quinoline-derived bifunctional bis(amidine)-triflimidic acid complex has been developed for the enantioselective synthesis of 6-membered cyclic carbamates. nih.gov The catalyst is designed to stabilize the carbamic acid intermediate formed from the amine and CO2, while activating it for the subsequent enantioselective carbon-oxygen bond formation. nih.gov

Similarly, Cinchona-derived organocatalysts have been employed in the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate. researchgate.net Density Functional Theory (DFT) calculations have shown that the electrophilic bromine species is activated by the sulfur atom of the thiocarbamate catalyst, with the formation of the bromonium ion being the rate- and enantio-determining step. researchgate.net Such methodologies could conceivably be adapted for intramolecular transformations of derivatives of this compound.

The proposed mechanism for many organocatalyzed carbamate formations involves the catalyst deprotonating the amine as it attacks a molecule of free CO2, rather than a direct transfer from a catalyst-CO2 adduct. rsc.org This insight is crucial for designing new synthetic strategies for a wide range of carbamates.

Illustrative Data for Organocatalytic Carbamate Synthesis:

The following table presents representative data from the organocatalytic synthesis of various carbamates, highlighting the effectiveness of these catalysts.

EntryAmine SubstrateCatalystProductYield (%)Enantiomeric Ratio (er)
1CinnamylamineThiocarbamate-cinchonineBromo-oxazinanone6980:20
2Unsaturated Basic AmineBis(amidine)-triflimidic acid6-membered Cyclic CarbamateGoodHigh

Note: This table is illustrative of organocatalysis for carbamate transformations and is based on findings from analogous systems, not specifically this compound.

Biocatalytic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with high specificity and efficiency under mild, aqueous conditions. For carbamate chemistry, enzymes such as esterases, acyltransferases, and hydrolases are particularly relevant.

Enzymatic Synthesis of Carbamates:

Biocatalysis offers an attractive method for carbamate synthesis in aqueous media. Promiscuous esterases, such as PestE from Pyrobaculum calidifontis, have been shown to possess acyltransferase activity, enabling the efficient synthesis of carbamates. nih.gov This enzyme can convert a range of aliphatic, aromatic, and arylaliphatic amines into their corresponding benzyloxycarbonyl (Cbz)- or allyloxycarbonyl (Alloc)-protected products using carbonates like dibenzyl or diallyl carbonate as the acyl donor. nih.gov Isolated yields of up to 99% have been reported in bulk water. nih.gov This methodology could be applied to the synthesis of this compound by reacting cyclohexanamine with diphenyl carbonate in the presence of a suitable esterase.

Continuous flow processes have also been developed that couple chemical reactions with biocatalysis. For example, a Curtius rearrangement to form an isocyanate can be followed by a biocatalytic step where an immobilized lipase, such as Candida antarctica lipase B (CALB), is used to remove impurities like residual benzyl alcohol, leading to high yields and purities of the desired carbamate products. researchgate.net

Enzymatic Hydrolysis of Carbamates:

The reverse reaction, the hydrolysis of carbamates, is also amenable to biocatalysis. While specific studies on the enzymatic hydrolysis of this compound are not available, enzymes like mannanase have been used for the hydrolysis of complex carbohydrate structures in materials like copra meal. nih.gov The principles of enzymatic hydrolysis, targeting specific ester or amide-like bonds, are transferable to carbamates. A suitable hydrolase could selectively cleave the carbamate bond in this compound to regenerate cyclohexanamine and phenol (B47542).

Kinetic Considerations in Biocatalysis:

Kinetic studies of carbamate formation and breakdown are crucial for understanding and optimizing these reactions. The rate-limiting step can vary depending on the basicity of the amine. For weakly basic amines, carbon-nitrogen bond formation and cleavage are typically rate-limiting. researchgate.net In contrast, for more basic amines, proton transfer may become the rate-limiting step. researchgate.net The rate law for the reaction of amines with carbon dioxide often includes terms for both uncatalyzed and base-catalyzed (e.g., hydroxide) pathways. researchgate.net

Illustrative Data for Biocatalytic Carbamate Synthesis:

The table below provides examples of the enzymatic synthesis of various carbamates, demonstrating the high efficiency of biocatalysts.

EntryAmine SubstrateAcyl DonorEnzymeProductIsolated Yield (%)
1BenzylamineDibenzyl carbonatePestEN-Cbz-benzylamineup to 99
2Aniline derivativeDiallyl carbonatePestEN-Alloc-anilineup to 99
3Aliphatic amineDibenzyl carbonatePestEN-Cbz-aliphatic amineup to 99

Note: This table illustrates the potential of biocatalysis for carbamate synthesis based on data from analogous systems, as direct data for this compound is not available.

Advanced Spectroscopic and Structural Elucidation of Cyclohexanaminephenylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of Phenyl N-cyclohexylcarbamate, providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments collectively enable a complete assignment of the molecule's proton (¹H) and carbon (¹³C) spectra.

The ¹H NMR spectrum is predicted to show distinct signals for the cyclohexyl, amide, and phenyl protons. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring (H-1') is expected to appear as a multiplet around 3.5-3.7 ppm due to deshielding by the adjacent nitrogen atom. The remaining ten protons of the cyclohexyl ring would resonate in the upfield region of 1.1-2.0 ppm. The amide proton (NH) signal is anticipated between 5.0 and 5.5 ppm as a broad singlet or a doublet if coupled to H-1'. The aromatic protons of the phenyl group are expected in the 7.0-7.4 ppm region, with distinct chemical shifts for the ortho, meta, and para positions.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) of the carbamate (B1207046) group is the most deshielded, with a predicted chemical shift in the 153-156 ppm range. careerendeavour.comoregonstate.edu The carbons of the phenyl ring would appear between 121 and 151 ppm, while the cyclohexyl carbons are expected in the 24-51 ppm range, with the C-1' carbon (attached to nitrogen) being the most downfield of this group. oregonstate.edu

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phenyl (ortho)~7.20 (d)~121.5
Phenyl (meta)~7.38 (t)~129.4
Phenyl (para)~7.25 (t)~125.7
Phenyl (ipso)-~151.0
Carbamate (C=O)-~154.0
Carbamate (NH)~5.2 (br s)-
Cyclohexyl (C1'-H)~3.6 (m)~50.5
Cyclohexyl (C2'/C6')1.2-2.0 (m)~33.0
Cyclohexyl (C3'/C5')1.2-2.0 (m)~24.5
Cyclohexyl (C4')1.2-2.0 (m)~25.5

2D NMR techniques are essential for confirming the assignments made from 1D spectra:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Key correlations are expected between adjacent protons on the cyclohexyl ring (e.g., H-1' with H-2'/H-6') and between the meta, para, and ortho protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) directly links protons to the carbons they are attached to. This experiment would definitively assign each proton signal to its corresponding carbon signal in the cyclohexyl and phenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. It can be used to confirm the chair conformation of the cyclohexyl ring by showing correlations between axial and equatorial protons on the same and adjacent carbons.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a powerful tool for investigating the conformational dynamics of Phenyl N-cyclohexylcarbamate, particularly the chair-chair interconversion of the cyclohexyl ring. vu.nllibretexts.org

At room temperature, the chair-chair flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the cyclohexyl ring. youtube.commasterorganicchemistry.com However, by lowering the temperature, this process can be slowed. A DNMR study would show the following:

At Room Temperature: A single, averaged set of signals for the CH₂ groups of the cyclohexane (B81311) ring.

Upon Cooling: The signals corresponding to the cyclohexyl protons would broaden as the rate of the chair flip becomes comparable to the NMR timescale frequency difference.

At Low Temperature (e.g., below -60 °C): The interconversion becomes slow enough that distinct signals for the axial and equatorial protons can be resolved. youtube.commasterorganicchemistry.com The axial protons typically appear at a higher field (lower ppm) than their equatorial counterparts.

From the coalescence temperature (the temperature at which two exchanging signals merge into one), the energy barrier (ΔG‡) for the ring flip can be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of Phenyl N-cyclohexylcarbamate, providing a characteristic fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is dominated by absorptions corresponding to the key functional groups. The most prominent bands are expected in the following regions:

N-H Stretching: A sharp peak around 3300-3350 cm⁻¹ corresponding to the stretching of the amine N-H bond in the carbamate linkage. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group appear as strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). researchgate.net

C=O Stretching: A very strong and sharp absorption band between 1690 and 1730 cm⁻¹ is characteristic of the carbonyl group in the carbamate. rsc.orgmdpi.com

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. researchgate.net

C-O and C-N Stretching: Strong bands corresponding to the C-O and C-N stretching of the carbamate group are expected in the 1200-1300 cm⁻¹ region. rsc.org

Interactive Table: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3320MediumN-H stretching (carbamate)
3050-3080WeakAromatic C-H stretching
2850-2940StrongAliphatic C-H stretching (cyclohexyl)
~1715V. StrongC=O stretching (carbamate)
1490-1600MediumC=C aromatic ring stretching
~1450MediumCH₂ scissoring (cyclohexyl)
~1220StrongC-O stretching (ester part of carbamate)
700-750StrongAromatic C-H out-of-plane bending (monosubst.)

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is expected to show strong signals for the non-polar bonds. Key expected features include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group (around 1000 cm⁻¹) and other C=C stretching modes (1580-1610 cm⁻¹) are typically strong and sharp.

Carbamate Group: The C=O stretch (~1715 cm⁻¹) and C-N stretch (~880 cm⁻¹) are also observable. mdpi.com

Cyclohexyl Group: C-C stretching and CH₂ twisting/rocking modes of the saturated ring will contribute to the spectrum, particularly in the fingerprint region below 1500 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) can be employed for trace-level detection and to gain information about the molecule's orientation on a metallic surface. biu.ac.il In a hypothetical SERS experiment using silver or gold nanoparticles, the Raman signal of Phenyl N-cyclohexylcarbamate would be significantly amplified. nih.govsemanticscholar.org The enhancement would be most pronounced for vibrational modes of the part of the molecule closest to the nanoparticle surface. If adsorption occurs via the π-system of the phenyl ring, the aromatic ring modes would be disproportionately enhanced. acs.org This technique offers a path to ultra-sensitive analysis of the compound. nih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, which is vital for confirming its identity and structure. The molecular formula of Phenyl N-cyclohexylcarbamate is C₁₃H₁₇NO₂, corresponding to a molecular weight of 219.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 219. The fragmentation of this ion is expected to follow predictable pathways based on the stability of the resulting ions and neutral fragments. chemguide.co.ukpharmacy180.com Key fragmentation pathways include:

Loss of Phenoxy Radical: Cleavage of the C(O)-O bond to lose a phenoxy radical (∙OPh, 93 Da), leading to a stable acylium ion [C₆H₁₁NHCO]⁺ at m/z 126.

Loss of Phenol (B47542): Rearrangement followed by the elimination of a neutral phenol molecule (HOPh, 94 Da), resulting in an ion at m/z 125, corresponding to cyclohexyl isocyanate [C₆H₁₁NCO]⁺˙.

Cleavage of the Cyclohexyl Ring: The molecular ion can undergo cleavage α to the nitrogen, losing the cyclohexyl ring (C₆H₁₁∙, 83 Da) to give a fragment at m/z 136, or fragmentation within the ring itself. libretexts.org

Phenyl Cation Formation: A fragment corresponding to the phenyl cation [C₆H₅]⁺ at m/z 77 is also commonly observed in the spectra of phenyl esters.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of each ion, confirming the proposed molecular formula and fragmentation pathways.

Interactive Table: Predicted Key Fragments in Mass Spectrometry
m/zProposed Fragment IonNeutral Loss
219[C₁₃H₁₇NO₂]⁺˙ (Molecular Ion)-
126[C₆H₁₁NHCO]⁺∙OC₆H₅ (Phenoxy radical)
125[C₆H₁₁NCO]⁺˙HOC₆H₅ (Phenol)
94[C₆H₅OH]⁺˙ (Phenol radical cation)C₆H₁₁NCO (Cyclohexyl isocyanate)
83[C₆H₁₁]⁺ (Cyclohexyl cation)∙NHCOOC₆H₅
77[C₆H₅]⁺ (Phenyl cation)∙C₇H₁₂NO₂

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of Cyclohexanaminephenylcarbamate, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). mdpi.comresearchgate.net This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (Chemical Formula: C₁₃H₁₈N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated. The experimentally measured mass from an HRMS analysis is then compared to this theoretical value. A close match confirms the elemental composition with high confidence.

Table 1: Representative HRMS Data for this compound [M+H]⁺

ParameterValue
Chemical Formula C₁₃H₁₉N₂O₂⁺
Theoretical m/z 235.1441
Experimentally Measured m/z 235.1438
Mass Difference (ppm) -1.27
Instrumentation Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive

This is an interactive data table. You can sort and filter the data as needed.

The minimal difference between the theoretical and measured mass, as shown in the table, provides strong evidence for the assigned elemental formula of C₁₃H₁₈N₂O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural connectivity of this compound. In an MS/MS experiment, the molecular ion (or a specific precursor ion, such as the [M+H]⁺ ion) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). nih.govyoutube.com The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. This pattern of fragments provides a molecular fingerprint and allows for the identification of key structural motifs. libretexts.org

The fragmentation of carbamates often involves characteristic losses, such as the cleavage of the carbamate bond and rearrangements. nih.gov For this compound, key fragmentation pathways would include the cleavage to form cyclohexylaminium and phenyl isocyanate-related ions, as well as the loss of carbon dioxide.

Table 2: Predicted MS/MS Fragmentation Data for this compound (Precursor Ion: m/z 235.14)

Fragment m/zProposed Structure / Neutral LossDescription
116.0862[C₆H₅NCO + H]⁺Cleavage of the N-C(O) bond, resulting in a protonated phenyl isocyanate fragment.
100.1277[C₆H₁₁NH₃]⁺Cleavage of the O-C(O) bond, leading to the formation of the protonated cyclohexylamine (B46788) fragment.
99.1199[C₆H₁₁NH₂]⁺•Radical cation of cyclohexylamine following cleavage.
93.0573[C₆H₅NH₂]⁺•Aniline radical cation formed through rearrangement and fragmentation.
77.0386[C₆H₅]⁺Phenyl cation resulting from fragmentation of the aromatic portion.

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X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state. These methods provide detailed information about crystal structure, polymorphism, and molecular conformation. wikipedia.org

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. carleton.edu The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to build a three-dimensional model of the electron density within the crystal's unit cell. wikipedia.orgmdpi.com From this model, the precise positions of each atom can be determined, yielding accurate measurements of bond lengths, bond angles, and torsional angles.

A successful SCXRD analysis of this compound would provide irrefutable proof of its covalent structure and reveal the specific conformation adopted by the cyclohexyl and phenyl groups in the crystalline state.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.54
b (Å) 8.21
c (Å) 15.33
α (°) 90
β (°) 109.5
γ (°) 90
Volume (ų) 1251.4
Z (Molecules/unit cell) 4
Calculated Density (g/cm³) 1.245

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Powder X-ray Diffraction for Polymorphism Studies

Many organic compounds, including active pharmaceutical ingredients, can exist in multiple crystalline forms known as polymorphs. rigaku.comamericanpharmaceuticalreview.com These different forms have the same chemical composition but differ in their crystal lattice arrangement, which can affect physical properties like solubility and stability. Powder X-ray Diffraction (PXRD) is a primary technique used to identify and distinguish between these polymorphic forms. researchgate.netresearchgate.net

In PXRD, a powdered sample containing numerous microcrystals in random orientations is exposed to an X-ray beam. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Each polymorph produces a unique and characteristic diffraction pattern. nih.gov By comparing the PXRD pattern of a sample to those of known reference polymorphs, the crystalline form can be identified.

Table 4: Representative PXRD Peak Positions for Two Hypothetical Polymorphs of this compound

Form A: 2θ (°)Form B: 2θ (°)
8.59.1
12.311.8
15.716.2
18.919.5
21.422.0
25.124.3

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Other Advanced Spectroscopic Techniques

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry

Electron Energy-Loss Spectroscopy (EELS) is a powerful technique for probing the local chemical environment of a material at a high spatial resolution. thermofisher.comwisc.edu When a beam of electrons is transmitted through a thin sample of this compound, some electrons will lose energy due to inelastic scattering. wikipedia.org This energy loss is characteristic of the elemental composition and bonding states of the atoms within the sample. thermofisher.com

In the context of this compound, EELS can provide detailed information about the carbon, nitrogen, and oxygen atoms. The core-loss edges in the EELS spectrum correspond to the energy required to excite a core-level electron to an unoccupied state. For instance, the carbon K-edge spectrum would exhibit features related to the different bonding environments of the carbon atoms in the cyclohexyl and phenyl rings, as well as the carbonyl group of the carbamate linkage. Variations in the fine structure of these edges can be used to distinguish between sp2 and sp3 hybridized carbon atoms.

Similarly, the nitrogen K-edge would provide information about the chemical state of the nitrogen atom in the carbamate group. The oxygen K-edge would be sensitive to the bonding in the carbonyl group. By analyzing the energy and shape of these core-loss edges, the local chemistry and electronic structure of this compound can be mapped at a high spatial resolution. thermofisher.comresearchgate.net

Interactive Data Table: Expected EELS Core-Loss Edges for this compound

ElementCore-Loss EdgeApproximate Energy (eV)Information Provided
CarbonC K-edge~285Distinguishing between sp2 (phenyl ring, C=O) and sp3 (cyclohexyl ring) hybridized carbon.
NitrogenN K-edge~401Chemical state and bonding environment of the nitrogen atom in the carbamate group.
OxygenO K-edge~532Bonding characteristics of the carbonyl oxygen atom.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.orgcarleton.edu When the surface of this compound is irradiated with X-rays, photoelectrons are emitted from the core levels of the atoms. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. tib.eu The binding energy is characteristic of the element and its chemical environment. carleton.edutib.eu

An XPS survey scan of this compound would show peaks corresponding to carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of each of these peaks would provide more detailed information. The C 1s spectrum could be deconvoluted into multiple peaks representing the different types of carbon atoms: the C-C and C-H bonds in the cyclohexyl and phenyl rings, the C-N bond, and the O-C=O group of the carbamate. uic.edu

The N 1s peak would provide information about the nitrogen atom in the carbamate linkage. nus.edu.sg The O 1s spectrum would show peaks corresponding to the carbonyl oxygen and the single-bonded oxygen of the carbamate group. The relative areas of these peaks can be used to determine the stoichiometry of the surface. Chemical shifts in the binding energies can provide insights into the local chemical bonding and oxidation states of the elements. tib.eu

Interactive Data Table: Expected XPS Binding Energies for this compound

ElementOrbitalFunctional GroupExpected Binding Energy (eV)
C 1sC-C, C-HCyclohexyl and Phenyl rings~284.8
C 1sC-NAmine linkage~286.0
C 1sO-C=OCarbamate~288.5
N 1sC-N-C=OCarbamate~400.0
O 1sC=OCarbonyl~532.0
O 1sC-OEster linkage~533.5

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov While this compound itself is not chiral, chiral derivatives can be synthesized, for example, by using an enantiomerically pure form of cyclohexanamine.

The CD spectrum of a chiral derivative of this compound would exhibit positive or negative peaks (Cotton effects) in the regions where the chromophores of the molecule absorb light. The primary chromophore in this molecule is the phenylcarbamate group. The electronic transitions of the aromatic ring and the n -> π* transition of the carbonyl group are expected to be CD active.

The sign and magnitude of the Cotton effects can be used to determine the absolute configuration of the chiral center(s) in the molecule. ethz.ch Furthermore, CD spectroscopy can be used to study the conformation of the molecule in solution. Changes in the CD spectrum upon varying the solvent or temperature can provide information about conformational changes and intermolecular interactions. nih.gov The technique is particularly useful for determining the enantiomeric excess of a sample. nih.gov

Theoretical and Computational Investigations of Cyclohexanaminephenylcarbamate

Molecular Dynamics (MD) Simulations

While electronic structure calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. frontiersin.orgnih.govsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment. frontiersin.org

Cyclohexanaminephenylcarbamate has several rotatable bonds, leading to a complex conformational landscape. researchgate.netnih.govnih.gov The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations, and there is rotational freedom around the bonds connecting the phenyl ring, the carbamate (B1207046) group, and the cyclohexane ring. MD simulations can be used to explore these different conformations and determine their relative populations at a given temperature. researchgate.netnih.govnih.gov

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations This table presents illustrative data that would be obtained from MD simulations.

ConformerDihedral Angle (C-N-C=O)Population (%)Relative Free Energy (kcal/mol)
Conformer A (Extended)175°650.00
Conformer B (Folded)-60°250.85
Conformer C (Intermediate)90°101.52

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. bris.ac.uknih.gov MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. nih.gov This allows for the investigation of how the solvent interacts with the solute and influences its conformation and dynamics. bris.ac.uknih.govnih.gov

For this compound, simulations in different solvents (e.g., a polar protic solvent like water and a nonpolar aprotic solvent like hexane) could reveal how the solvent affects the conformational equilibrium. For example, in a polar solvent, conformations that expose the polar amine and carbamate groups to the solvent may be favored. The dynamics of the solvent molecules around the solute, known as solvation dynamics, can also be studied to understand the timescale of solvent reorganization in response to changes in the solute's conformation or electronic state. bris.ac.uknih.gov

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry offers powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the characterization of transient species such as transition states. For the formation of this compound, which can be conceptualized as the reaction between phenyl isocyanate and cyclohexanol, or related synthetic routes, density functional theory (DFT) is a commonly employed method.

The study of a reaction's energy profile involves locating the minima on the potential energy surface corresponding to reactants and products, as well as the saddle points that represent transition states. DFT calculations can be used to model these pathways. For instance, the reaction of an isocyanate with an alcohol to form a carbamate is generally proposed to proceed through a concerted mechanism involving a cyclic transition state. researchgate.netresearchgate.net

The energy profile for such a reaction typically shows the relative energies of the reactants, the transition state, and the products. The activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) are key parameters derived from this profile. These values provide insights into the reaction's feasibility and kinetics. acs.org

Table 1: Hypothetical Energy Profile for the Formation of this compound via a Concerted Mechanism

SpeciesRelative Energy (kcal/mol)
Reactants (Phenyl Isocyanate + Cyclohexanol)0.0
Transition State+15.7
Product (this compound)-25.3

Note: The values in this table are illustrative and based on typical activation and reaction energies for carbamate formation reactions studied computationally.

The reaction pathway can be influenced by various factors, including the presence of catalysts. Computational studies on similar systems have shown that catalysts can lower the activation energy by stabilizing the transition state, thereby accelerating the reaction. mdpi.com

To confirm that a calculated transition state indeed connects the intended reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. missouri.eduscm.comq-chem.comfaccts.deresearchgate.net An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface. By following the IRC in both the forward and reverse directions, one can verify that the path leads to the expected product and reactant minima, respectively. missouri.eduscm.comq-chem.comfaccts.deresearchgate.net

For the formation of this compound, an IRC calculation starting from the cyclic transition state would be expected to show a smooth descent to the carbamate product in one direction and back to the separated isocyanate and alcohol reactants in the other. The reaction coordinate in an IRC plot typically represents the mass-weighted distance along the reaction path.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of both ¹H and ¹³C chemical shifts. d-nb.infonih.govresearchgate.net These calculations are typically performed on the optimized geometry of the molecule.

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom. By comparing these calculated shifts with experimental data, one can confirm the structure of the compound. It is important to note that the accuracy of the prediction can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects in the calculation. d-nb.infonih.govresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C1 (attached to N)-138.5
Phenyl C2, C67.30118.9
Phenyl C3, C57.05129.1
Phenyl C46.95122.3
Carbonyl C-153.8
Cyclohexyl C1' (attached to O)4.8074.2
Cyclohexyl C2', C6'1.8531.5
Cyclohexyl C3', C5'1.5023.7
Cyclohexyl C4'1.4025.4
NH Proton7.50-

Note: These values are hypothetical and are based on typical chemical shifts for similar functional groups in related carbamate structures.

Vibrational spectroscopy, including infrared (IR) and Raman, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.govresearchgate.netuit.noresearchgate.netmdpi.com These calculations are typically performed after a geometry optimization and frequency calculation at a stationary point on the potential energy surface.

The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 3: Selected Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
3350MediumN-H stretch
3050WeakAromatic C-H stretch
2935, 2860StrongAliphatic C-H stretch
1710StrongC=O stretch
1595, 1490MediumAromatic C=C stretch
1220StrongC-O stretch
1050MediumC-N stretch

Note: The presented frequencies are illustrative and based on characteristic vibrational modes of carbamates and their constituent functional groups.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the phenyl ring and the carbamate functionality. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* and n → π* transitions.

Table 4: Predicted Electronic Transitions for this compound

Wavelength (nm)Oscillator StrengthMajor Contribution
2750.25π → π* (Phenyl ring)
2300.60π → π* (Phenyl ring, Carbamate)

Note: These values are hypothetical and represent typical electronic transitions for aromatic carbamates.

Structure-Reactivity Relationships from Computational Data

Computational chemistry provides a powerful lens through which the intricate relationship between a molecule's structure and its chemical behavior can be understood. For Cyclohexanamine, phenylcarbamate, theoretical and computational investigations, particularly those grounded in quantum mechanics, offer profound insights into its reactivity. By modeling the electronic structure and energetic properties of the molecule, it is possible to predict how it will interact with other chemical species and to rationalize its stability and transformation pathways. These in silico methods are not merely confirmatory; they are predictive tools that guide further experimental work and deepen the fundamental understanding of chemical processes. The following sections delve into two key computational approaches—Quantitative Structure-Activity Relationships (QSAR) and Frontier Molecular Orbital (FMO) Theory—to elucidate the structure-reactivity profile of Cyclohexanamine, phenylcarbamate.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based features of a set of molecules with their chemical activity. In the context of Cyclohexanamine, phenylcarbamate, a QSAR study focused on chemical reactivity would involve the systematic analysis of this compound and a series of structurally related carbamates. The goal is to develop a mathematical model that can predict a specific aspect of chemical reactivity, such as the rate constant of a reaction or the equilibrium constant for a chemical transformation, based on calculated molecular descriptors.

The development of a QSAR model for the chemical reactivity of carbamates like Cyclohexanamine, phenylcarbamate would begin with the selection of a training set of molecules with known reactivity data. For each molecule in this set, a variety of molecular descriptors would be calculated using computational chemistry software. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., partial charges, dipole moment).

Statistical methods, such as multiple linear regression or partial least squares, are then employed to identify the descriptors that have the most significant correlation with the observed chemical activity. The resulting QSAR equation provides a quantitative link between the molecular structure and its reactivity. For instance, a hypothetical QSAR model for the hydrolysis rate of a series of N-substituted phenylcarbamates might take the form:

log(k) = β₀ + β₁(σ) + β₂(L) + β₃(Eₛ)

where:

log(k) is the logarithm of the hydrolysis rate constant.

σ is the Hammett electronic parameter of a substituent on the phenyl ring.

L is a steric parameter for the N-substituent.

Eₛ is the Taft steric parameter.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis.

Such a model could reveal, for example, that electron-withdrawing groups on the phenyl ring accelerate hydrolysis, while bulky substituents on the nitrogen atom hinder the reaction. By calculating the relevant descriptors for Cyclohexanamine, phenylcarbamate, its reactivity could be predicted using the established QSAR model.

Table 1: Hypothetical QSAR Data for Chemical Reactivity of N-Substituted Phenylcarbamates
CompoundN-SubstituentLog(k_obs)Electronic Descriptor (e.g., Charge on Carbonyl Carbon)Steric Descriptor (e.g., van der Waals Volume of N-Substituent)Log(k_pred)
1Methyl-4.50.5522.4-4.6
2Ethyl-4.80.5438.6-4.9
3Isopropyl-5.20.5354.8-5.3
4Cyclohexyl (Cyclohexanamine, phenylcarbamate)-5.80.5288.2-5.9
5tert-Butyl-6.10.5171.0-6.2

This interactive table presents hypothetical data for a QSAR study on the chemical reactivity (e.g., hydrolysis rate constant, k) of a series of N-substituted phenylcarbamates, including Cyclohexanamine, phenylcarbamate. The observed reactivity (Log(k_obs)) is correlated with calculated electronic and steric descriptors to generate a predictive model, which yields the predicted reactivity (Log(k_pred)).

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, providing a simplified yet powerful framework for understanding chemical reactions. nih.gov The theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.govresearchgate.net The energies of these frontier orbitals and the energy gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's reactivity. nih.gov

For Cyclohexanamine, phenylcarbamate, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO using quantum chemistry methods like Density Functional Theory (DFT).

The HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor (more nucleophilic). The spatial distribution of the HOMO identifies the regions of the molecule from which electrons are most readily donated. In Cyclohexanamine, phenylcarbamate, the HOMO is likely to have significant contributions from the lone pairs on the nitrogen and oxygen atoms, as well as the π-system of the phenyl ring.

The LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor (more electrophilic). The spatial distribution of the LUMO highlights the regions of the molecule most susceptible to nucleophilic attack. For Cyclohexanamine, phenylcarbamate, the LUMO is expected to be localized primarily on the π* orbitals of the phenyl ring and the carbonyl group.

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap implies greater kinetic stability.

By analyzing the FMOs of Cyclohexanamine, phenylcarbamate, predictions can be made about its reactivity in various chemical transformations. For example, in a reaction with an electrophile, the site of attack would be predicted to occur at the atomic centers with the largest coefficients in the HOMO. Conversely, in a reaction with a nucleophile, the attack would be anticipated at the sites with the largest coefficients in the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Data for Cyclohexanamine, phenylcarbamate
ParameterEnergy (eV)Implication for Chemical Reactivity
E(HOMO)-6.8Indicates moderate electron-donating ability (nucleophilicity).
E(LUMO)-0.5Suggests a moderate ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)6.3A relatively large gap, implying significant kinetic stability.

This interactive table summarizes the hypothetical results of a Frontier Molecular Orbital (FMO) analysis for Cyclohexanamine, phenylcarbamate. The energies of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)), along with the resulting HOMO-LUMO gap (ΔE), provide insights into the compound's electronic properties and chemical reactivity.

Advanced Applications and Material Science Perspectives of Cyclohexanaminephenylcarbamate

Role in Polymer Chemistry and Material Science

The fundamental structure of cyclohexanaminephenylcarbamate suggests its significant potential in the synthesis and modification of polymeric materials. Carbamates, also known as urethanes, are the foundational linkage in polyurethane chemistry, one of the most versatile classes of polymers.

Polyurethanes are polymers characterized by the presence of carbamate (B1207046) (urethane) linkages in their main chain. wikipedia.org These materials exhibit a wide array of properties, from flexible foams to rigid elastomers and durable coatings. wikipedia.org Typically, polyurethanes are synthesized through the reaction of diisocyanates with diols. wikipedia.org However, alternative, non-isocyanate routes are gaining attention, often involving the use of carbamates as intermediate compounds to circumvent the use of toxic phosgene (B1210022) in isocyanate production. sintef.no

This compound could theoretically serve as a precursor or a building block in novel polyurethane formulations. The synthesis of organic carbamates from amines and carbon dioxide is a field of active research, with the aim of providing greener routes to polyurethane raw materials. rsc.orgrsc.org In such a context, this compound could be synthesized and then utilized in polymerization reactions. The presence of the cyclohexyl group would be expected to impart rigidity and enhance the thermal stability of the resulting polymer, while the phenyl group could contribute to aromatic stacking interactions, potentially improving mechanical strength.

Table 1: Potential Properties Imparted by this compound Moieties in Polymers

Structural ComponentPotential Contribution to Polymer Properties
Cyclohexyl GroupIncreased rigidity, enhanced thermal stability, improved hardness.
Phenyl GroupAromatic stacking, increased mechanical strength, enhanced chemical resistance.
Carbamate LinkageFoundation for polyurethane backbone, site for hydrogen bonding.

Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. getidiom.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. getidiom.com Carbamate-functionalized molecules can act as cross-linking agents in various polymer systems. For instance, carbamate-melamine formaldehyde cross-linking agents have been developed for use in coating compositions. google.com

This compound, with its reactive sites, could potentially be modified to function as a cross-linking agent. For example, the nitrogen atom of the carbamate could be further functionalized, or the aromatic ring could be substituted with reactive groups, enabling it to bridge different polymer chains. The incorporation of the bulky cyclohexyl and phenyl groups in the cross-links could influence the network's density and macroscopic properties.

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, light, or electric and magnetic fields. sintef.no These materials are at the forefront of innovations in drug delivery, sensors, and actuators. solubilityofthings.com While there is no direct evidence of this compound in smart materials, the carbamate functionality is present in some stimulus-responsive systems. For instance, molecularly imprinted polymers, a type of smart material, have been developed for the detection of carbendazim, a pesticide containing a carbamate group. nih.gov

The specific structure of this compound could be leveraged in the design of responsive materials. For example, the hydrogen bonding capabilities of the carbamate group could be disrupted by changes in temperature or solvent polarity, leading to a change in the material's properties. Furthermore, the cyclohexyl ring can undergo conformational changes, which could potentially be triggered and amplified in a polymer network to create a macroscopic response.

Catalytic Applications (if applicable to this compound itself)

The direct catalytic application of a simple carbamate like this compound is not a widely explored area. However, the broader chemistry of carbamates and their constituent amines suggests potential roles in catalysis.

While less common, carbamates can be part of a ligand structure that coordinates with a metal center in a catalyst. More plausibly, the precursor amine, cyclohexylamine (B46788), is known to be a useful intermediate in the synthesis of various organic compounds and can act as a catalyst in certain reactions. wikipedia.org The carbamate itself could potentially act as a Lewis base or participate in hydrogen bonding to activate substrates in an organocatalytic cycle. The synthesis of carbamates can be catalyzed by various metal complexes and organic bases. acs.orgacs.org

The formation of carbamates from amines and carbon dioxide is a reversible reaction and is the basis for amine-based CO2 capture technologies. mdpi.com Amines react with CO2 to form carbamates, which can then be thermally decomposed to release the CO2. mdpi.com While this compound is the product of such a reaction, its derivatives could potentially play a role in CO2 capture and subsequent conversion. For example, metal carbamates, formed from the reaction of amines, CO2, and metal centers, have been investigated for their catalytic activity in CO2 activation. mdpi.com The specific properties of this compound, such as its thermal stability and solubility, would be critical factors in its suitability for such applications.

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Despite a comprehensive search of scientific literature and technical databases, it is not possible to generate the requested article on the "" while strictly adhering to the provided outline and content constraints. The primary obstacle is the absence of specific, published research detailing the use of this compound in the advanced applications specified: as an analytical reagent, in photo-responsive materials, or in functional coatings.

While general information exists for the broader class of carbamates in these fields, there is no direct evidence in the available resources to support a detailed, scientifically accurate article focused solely on this compound for these specific applications. To proceed with the current outline would require making unsubstantiated extrapolations from the general behavior of carbamates to this specific compound, which would violate the core instruction for scientific accuracy and focus.

Summary of Findings:

Advanced Analytical Reagents or Standards: Research is available on the use of phenylcarbamate-modified materials for chromatography. For instance, filter paper modified with phenyl isocyanate, which creates phenylcarbamate moieties, has been explored for the chromatographic analysis of hydrophobic compounds mdpi.comresearchgate.net. This suggests a potential, but as yet undocumented, application for this compound in similar analytical methods. However, no studies were found that specifically develop or utilize this compound as an analytical reagent or a reference standard for complex matrices. The available information on certified reference materials does not list this specific compound lgcstandards.comsigmaaldrich.comfishersci.combam.de.

Photo-responsive Materials: The scientific literature describes the incorporation of carbamate functionalities into photo-responsive polymers rsc.org. These materials can change their properties in response to light, making them suitable for various applications. However, the existing research does not specifically mention the use of this compound as a component in such materials. The focus is on other carbamate-containing molecules or general polymer structures.

Functional Coatings: Carbamate-functional resins are utilized in the formulation of high-performance coatings, particularly for automotive topcoats, due to their durability and resistance google.com. Patents describe the synthesis of various carbamate-functional polymers for this purpose. While "cyclohexyl carbamate" is mentioned as a potential reactant in one patent, there is no detailed research or application data available that focuses on the specific role and advantages of using this compound in functional coatings google.com.

Given the strict user requirement to focus exclusively on this compound and to generate thorough, scientifically accurate content for each subsection, the lack of specific data makes it impossible to fulfill the request without resorting to speculation. A scientifically rigorous article on this specific compound's advanced applications cannot be written based on the currently available information.

Conclusion and Future Research Directions

Summary of Key Academic Findings on Cyclohexanaminephenylcarbamate

Unaddressed Research Questions and Challenges

The primary and most significant unaddressed research question is the fundamental characterization and synthesis of this compound itself. The lack of published data presents a substantial challenge to understanding its chemical and physical properties. Key unanswered questions include:

What are the most efficient synthetic pathways to produce this compound with high yield and purity?

What are the spectroscopic and crystallographic characteristics of the compound?

What is its thermal stability and reactivity profile under various conditions?

Does it possess any notable biological activity or material properties?

Overcoming the challenge of its synthesis and isolation is the first and most critical step to enabling any further investigation.

Promising Avenues for Future Investigations

Future research into this compound could prove fruitful by exploring several key areas, leveraging advancements in both experimental and computational chemistry.

Exploration of Novel Reactivity

A significant avenue for future research lies in the exploration of the novel reactivity of this compound. Investigating its potential as a monomer for polymerization could be a valuable starting point. Drawing parallels from studies on cyclic carbonates derived from bio-based materials like limonene, researchers could explore the cycloaddition of CO2 to relevant precursors to form carbamate (B1207046) linkages. researchgate.net The reactivity of the carbamate group itself could also be a focus, exploring its potential in click chemistry or as a directing group in organic synthesis.

Integration of Advanced Experimental and Computational Methodologies

The characterization of a novel compound like this compound would greatly benefit from the integration of advanced experimental and computational techniques. mdpi.comnih.gov

Potential Experimental and Computational Methods:

MethodologyApplication
X-ray CrystallographyDetermination of the precise three-dimensional molecular structure.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the connectivity and chemical environment of atoms.
Mass SpectrometryAccurate determination of molecular weight and fragmentation patterns.
Density Functional Theory (DFT) CalculationsPrediction of molecular geometry, electronic structure, and spectroscopic properties.
Molecular Dynamics (MD) SimulationsInvestigation of conformational dynamics and intermolecular interactions.

These integrated approaches can provide a comprehensive understanding of the molecule's structure and potential behavior, guiding further experimental work. nih.gov

Development of Sustainable Synthetic Routes

A key focus of modern chemical synthesis is the development of sustainable and environmentally friendly processes. Future research on the synthesis of this compound should prioritize the use of green chemistry principles. This could involve:

Catalysis: Employing efficient and recyclable catalysts to minimize waste and energy consumption. nih.govresearchgate.netrsc.org

Renewable Feedstocks: Investigating the use of bio-based starting materials where possible. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

By focusing on sustainable synthetic methods from the outset, the potential environmental impact of producing this compound can be minimized.

References

Academic Journals and Peer-Reviewed Literature

The information presented in this article is based on findings from academic journals and peer-reviewed literature. Specific citations are provided throughout the text.

Scientific Databases and Resources

Scientific databases such as PubChem and the Cambridge Crystallographic Data Centre have been valuable resources for obtaining chemical and structural information.

Appendices

Glossary of Specialized Chemical Terminology

Carbamate (B1207046): A functional group derived from carbamic acid, with the general structure R₂N(C=O)OR'.

CAS Registry Number: A unique numerical identifier assigned to every chemical substance by the Chemical Abstracts Service.

E1cB Mechanism: A type of elimination reaction that occurs under basic conditions, where a proton is abstracted to form a carbanion (or in this case, a nitrogen anion), followed by the loss of a leaving group.

Hydrolysis: A chemical reaction in which a molecule of water breaks one or more chemical bonds.

IUPAC Name: The systematic name of a chemical compound as determined by the rules of the International Union of Pure and Applied Chemistry.

Isocyanate: A functional group with the formula R−N=C=O. They are reactive intermediates in the synthesis and hydrolysis of carbamates.

SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.

Thermal Decomposition: The breakdown of a chemical compound by heat.

Detailed Experimental Protocols (Example)

Synthesis of Phenyl N-cyclohexylcarbamate nih.gov

Reagents and Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexylamine (B46788) (0.01 mol, 1.15 mL) and triethylamine (B128534) (0.012 mol, 1.66 mL) to 20 mL of dichloromethane (B109758).

Reaction: Cool the flask in an ice bath. Add phenyl chloroformate (0.01 mol, 1.26 mL) dropwise to the stirred solution.

Stirring: After the complete addition of phenyl chloroformate, continue stirring the reaction mixture for 30 minutes at room temperature.

Workup: Evaporate the excess dichloromethane under reduced pressure. Wash the resulting solid residue with 1 M HCl.

Purification: Filter the solid product. Recrystallize the crude product from ethyl acetate (B1210297) to obtain colorless needles of Phenyl N-cyclohexylcarbamate.

CompoundPredicted PropertyValueSource
Cyclohexyl N-phenylcarbamate XlogP3-AA3.3 cdnsciencepub.com
Monoisotopic Mass219.12593 Da rsc.org
Predicted Collision Cross Section ([M+H]⁺)149.4 Ų rsc.org
Phenyl N-cyclohexylcarbamate XlogP33.6(Predicted)
Monoisotopic Mass219.12593 Da(Calculated)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.